Regioisomeric Differentiation: 2-Naphthamide vs. 1-Naphthamide Pharmacophore Geometry
The target compound bears the naphthamide carboxamide at the naphthalene 2-position (β-naphthamide), whereas the closest regioisomeric analog (CAS 923194-50-7) bears it at the 1-position (α-naphthamide). This regioisomeric switch produces a quantifiable difference in molecular topology: the SMILES notation for the 2-isomer (O=C(NCC1COC2(CCCCC2)O1)c1ccc2ccccc2c1) places the amide carbonyl on the less sterically hindered β-carbon, while the 1-isomer (O=C(NCC1OC2(CCCCC2)OC1)C3=C4C=CC=CC4=CC=C3) places it on the peri-proximal α-carbon adjacent to the ring junction . In the broader naphthamide kinase inhibitor literature, the 2-naphthamide substitution pattern has been correlated with higher VEGFR-2 inhibitory potency compared to 1-naphthamide analogs, though direct paired data for this spiro scaffold have not been published [1].
| Evidence Dimension | Naphthalene carboxamide regioisomerism (structural descriptor) |
|---|---|
| Target Compound Data | 2-naphthamide (carboxamide at naphthalene C-2, β-position); SMILES: O=C(NCC1COC2(CCCCC2)O1)c1ccc2ccccc2c1 |
| Comparator Or Baseline | 1-naphthamide regioisomer (CAS 923194-50-7; carboxamide at naphthalene C-1, α-position); SMILES: O=C(NCC1OC2(CCCCC2)OC1)C3=C4C=CC=CC4=CC=C3 |
| Quantified Difference | Qualitative structural difference: β- vs. α-substitution; computed molecular weight identical (325.4 g/mol); no quantitative biological head-to-head data available. |
| Conditions | Structural comparison based on SMILES and InChI data from vendor databases and Chemsrc. |
Why This Matters
For medicinal chemistry SAR campaigns, the 2-naphthamide regioisomer orientation is non-interchangeable with the 1-naphthamide series, and procurement decisions must specify the correct regioisomer to avoid introducing an unintended pharmacophore geometry into a lead series.
- [1] Weiss, M. et al. (2008). Naphthamides as Novel and Potent VEGFR-2 Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation. Note: 2-naphthamide derivatives demonstrated potent VEGFR-2 inhibition (IC50 values in low nanomolar range for optimized analogs). View Source
